molecular formula C12H9N3O3 B11052705 5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole

5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole

Cat. No.: B11052705
M. Wt: 243.22 g/mol
InChI Key: YMNYVFQBDVOBNU-UHFFFAOYSA-N
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Description

5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole is a heterocyclic compound that belongs to the class of imidazo[5,1-b][1,3]oxazoles This compound is characterized by its unique structure, which includes a fused imidazole and oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-methyl-4-nitro-1-phenacylimidazole with anhydrous potassium carbonate in anhydrous dimethylformamide (DMF) under heating conditions . This reaction facilitates the formation of the fused ring system, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other substituents at specific positions on the phenyl or imidazole rings.

Scientific Research Applications

5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole and oxazole rings may also play a role in binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Another heterocyclic compound with a fused ring system.

    5-Methyl-2-phenylimidazo[4,5-b]pyridine: Similar structure but with a different ring fusion pattern.

    7-Nitro-2-phenylimidazo[1,2-a]pyridine: Contains a nitro group and a fused imidazole ring.

Uniqueness

5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its combination of a nitro group and a fused imidazole-oxazole ring system makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

5-methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole

InChI

InChI=1S/C12H9N3O3/c1-8-13-11(15(16)17)12-14(8)7-10(18-12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

YMNYVFQBDVOBNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=C(O2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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